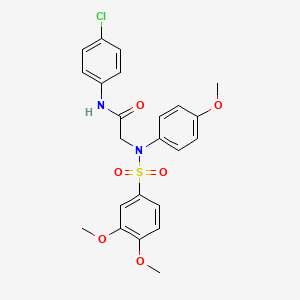
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to induce apoptosis in cancer cells and to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments is its potent biological activity. This compound has been shown to have a range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety precautions should be taken when working with this compound.
Future Directions
There are many potential future directions for research on (Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the study of its potential use as a fluorescent probe for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases.
Synthesis Methods
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using a variety of methods. One method involves the reaction of 3-aminomethyl-7-methylquinoline with 4-nitrobenzaldehyde in the presence of acetic acid and acetonitrile. Another method involves the reaction of 3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)acrylonitrile with 4-nitrobenzaldehyde in the presence of sodium methoxide. Both methods have been shown to produce high yields of the desired product.
Scientific Research Applications
(Z)-3-(7-methyl-2-(piperidin-1-yl)quinolin-3-yl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for imaging studies.
properties
IUPAC Name |
(Z)-3-(7-methyl-2-piperidin-1-ylquinolin-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-5-6-19-14-20(24(26-23(19)13-17)27-11-3-2-4-12-27)15-21(16-25)18-7-9-22(10-8-18)28(29)30/h5-10,13-15H,2-4,11-12H2,1H3/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFLNYXFRNXKBC-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)


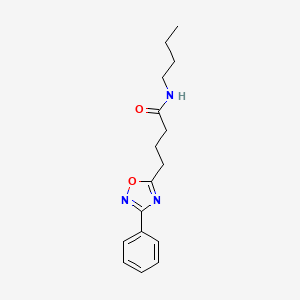
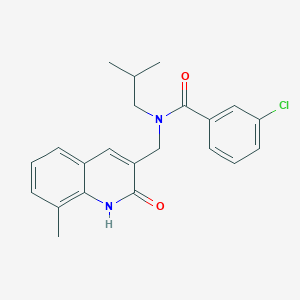
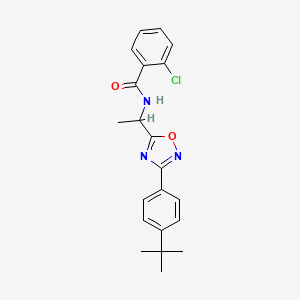
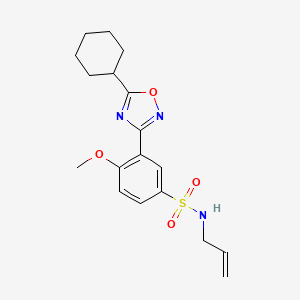
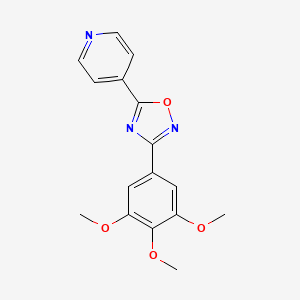
![3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7695625.png)

